2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol is an organic compound with the molecular formula C10H16N4O3. It is characterized by the presence of amino, nitro, and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol typically involves the nitration of aniline derivatives followed by a series of substitution reactions. One common method includes the nitration of 2-nitroaniline, followed by the introduction of the aminoethylamino group through a substitution reaction. The final step involves the addition of ethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted anilines and ethanolamines.
Scientific Research Applications
2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group enhances its solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the nitro group.
2-(2-Aminoethylamino)ethylamine: Contains an additional ethylamine group.
2-(2-Hydroxyethylamino)ethanol: Similar but with a hydroxyl group instead of the nitro group.
Uniqueness
2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
5750-80-1 |
---|---|
Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[5-(2-aminoethylamino)-2-nitroanilino]ethanol |
InChI |
InChI=1S/C10H16N4O3/c11-3-4-12-8-1-2-10(14(16)17)9(7-8)13-5-6-15/h1-2,7,12-13,15H,3-6,11H2 |
InChI Key |
NZVISMNKEXWNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCN)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.